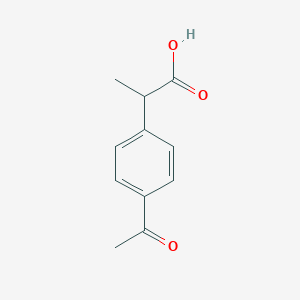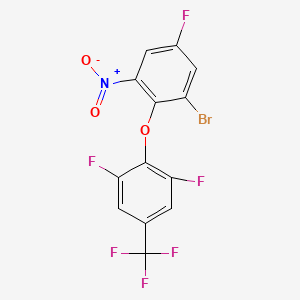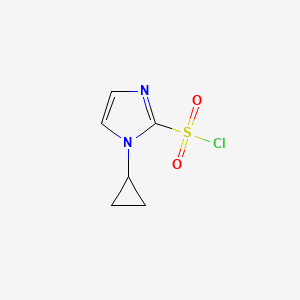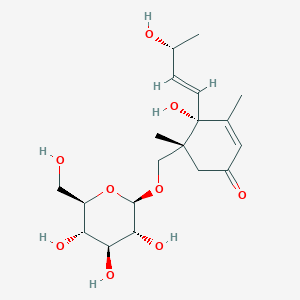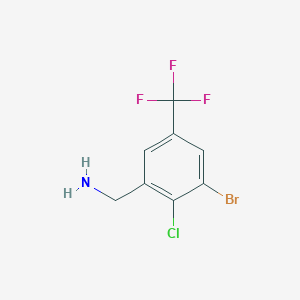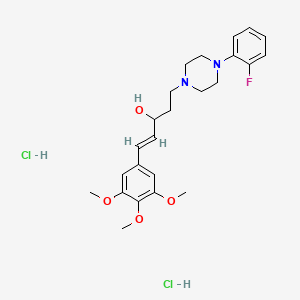
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine ring.
Addition of the Trimethoxystyryl Group: This can be done through a Heck reaction, where a styrene derivative reacts with a halide in the presence of a palladium catalyst.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Could be used in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperazineethanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- 1-Piperazinepropanol, 4-(o-chlorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
Uniqueness
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is unique due to the specific arrangement of its functional groups, which can result in distinct pharmacological properties compared to similar compounds.
Propiedades
Número CAS |
37151-52-3 |
|---|---|
Fórmula molecular |
C24H33Cl2FN2O4 |
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
(E)-5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O4.2ClH/c1-29-22-16-18(17-23(30-2)24(22)31-3)8-9-19(28)10-11-26-12-14-27(15-13-26)21-7-5-4-6-20(21)25;;/h4-9,16-17,19,28H,10-15H2,1-3H3;2*1H/b9-8+;; |
Clave InChI |
NOPNPWGOSOEBRI-YEUQMBKVSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



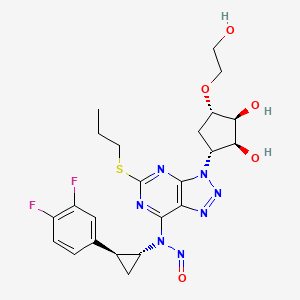
![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)

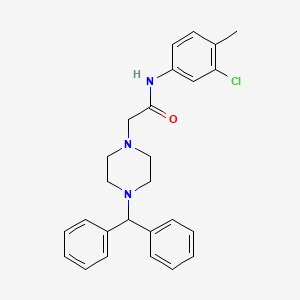
![N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine](/img/structure/B13424779.png)
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
